n-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide
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Overview
Description
N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with an appropriate acylating agent to introduce the acetyl group . The enamide moiety can be introduced through a subsequent reaction with a suitable alkene derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- 2-Aminothiazole derivatives
- Thiazole-based sulfonamides
Uniqueness
N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H12N2O2S/c1-6(2)4-9(14)12-10-11-8(5-15-10)7(3)13/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
NSNIYMUNTDCEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C(=O)C)C |
Origin of Product |
United States |
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